Cas no 1121-84-2 (4-methyloxan-2-one)
4-methyloxan-2-one Chemical and Physical Properties
Names and Identifiers
-
- 4-Methyltetrahydro-2H-pyran-2-one
- Tetrahydro-4-methyl-2H-pyran-2-one
- 2H-Pyran-2-one,tetrahydro-4-methyl-
- 4-methyloxan-2-one
- 4-methyl-tetrahydropyran-2-one
- 2H-Pyran-2-one, tetrahydro-4-methyl-
- NS00045219
- FT-0616154
- NSC 32358
- NSC32358
- CHEMBL457027
- 3-methyl-5-valerolactone
- F87764
- EINECS 214-338-3
- DTXSID10862555
- 4-methyl-tetrahydro-pyran-2-one
- AKOS016012056
- 4-METHYLTETRAHYDRO-2-PYRONE
- 4-Methyltetrahydro-2H-pyran-2-one #
- A802506
- 1121-84-2
- 4-methyl-3,4,5,6-tetrahydro-2-pyranone
- SCHEMBL27575
- 2-AMINO-2-METHYLBUTYRICACID
- EN300-111983
- NSC-32358
- CS-0007022
-
- MDL: MFCD00129064
- Inchi: 1S/C6H10O2/c1-5-2-3-8-6(7)4-5/h5H,2-4H2,1H3
- InChI Key: YHTLGFCVBKENTE-UHFFFAOYSA-N
- SMILES: O1C(CC(C)CC1)=O
Computed Properties
- Exact Mass: 114.0681
- Monoisotopic Mass: 114.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 98.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1
- Topological Polar Surface Area: 26.3A^2
Experimental Properties
- Density: 1.001
- Boiling Point: 215.7°C at 760 mmHg
- Flash Point: 79.8°C
- Refractive Index: 1.43
- PSA: 26.3
4-methyloxan-2-one Security Information
- Signal Word:Warning
- Hazard Statement: H302-H319
- Warning Statement: P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
4-methyloxan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A119001528-1g |
4-Methyltetrahydro-2H-pyran-2-one |
1121-84-2 | 95% | 1g |
$400.00 | 2023-09-04 | |
| Chemenu | CM130662-1g |
4-methyltetrahydro-2H-pyran-2-one |
1121-84-2 | 95% | 1g |
$333 | 2021-08-05 | |
| Chemenu | CM130662-1g |
4-methyltetrahydro-2H-pyran-2-one |
1121-84-2 | 95% | 1g |
$311 | 2023-03-07 | |
| eNovation Chemicals LLC | K60303-1g |
Valeric acid, 5-hydroxy-3-methyl-, d-lactone |
1121-84-2 | 97% | 1g |
$265 | 2024-05-25 | |
| eNovation Chemicals LLC | K60303-5g |
Valeric acid, 5-hydroxy-3-methyl-, d-lactone |
1121-84-2 | 97% | 5g |
$465 | 2024-05-25 | |
| Enamine | EN300-111983-0.05g |
4-methyloxan-2-one |
1121-84-2 | 95% | 0.05g |
$202.0 | 2023-10-27 | |
| Enamine | EN300-111983-0.1g |
4-methyloxan-2-one |
1121-84-2 | 95% | 0.1g |
$301.0 | 2023-10-27 | |
| Enamine | EN300-111983-0.25g |
4-methyloxan-2-one |
1121-84-2 | 95% | 0.25g |
$431.0 | 2023-10-27 | |
| Enamine | EN300-111983-0.5g |
4-methyloxan-2-one |
1121-84-2 | 95% | 0.5g |
$679.0 | 2023-10-27 | |
| Enamine | EN300-111983-1.0g |
4-methyloxan-2-one |
1121-84-2 | 95% | 1g |
$871.0 | 2023-06-09 |
4-methyloxan-2-one Suppliers
4-methyloxan-2-one Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 4-methyloxan-2-one
Recent Advances in the Study of 4-Methyloxan-2-one (CAS: 1121-84-2) in Chemical Biology and Pharmaceutical Research
4-Methyloxan-2-one (CAS: 1121-84-2), a cyclic ester commonly known as γ-valerolactone, has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its five-membered lactone ring, serves as a key intermediate in the synthesis of various bioactive molecules and has shown promise in drug delivery systems. Recent studies have explored its potential as a green solvent, a precursor for biodegradable polymers, and a modulator of biological pathways, making it a compound of high interest in both academic and industrial settings.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 4-methyloxan-2-one in enhancing the bioavailability of poorly soluble drugs. Researchers utilized molecular docking simulations and in vitro assays to demonstrate its ability to form stable complexes with hydrophobic active pharmaceutical ingredients (APIs), thereby improving their solubility and absorption. The study highlighted the compound's low toxicity profile and compatibility with biological systems, positioning it as a viable excipient in novel drug formulations.
In the realm of sustainable chemistry, 4-methyloxan-2-one has emerged as a green alternative to traditional organic solvents. A 2024 report in Green Chemistry detailed its use in catalytic reactions, where it exhibited superior performance in terms of reaction yield and environmental impact compared to conventional solvents like dimethylformamide (DMF). The study also emphasized its renewable sourcing from biomass-derived levulinic acid, aligning with the growing demand for eco-friendly chemical processes in the pharmaceutical industry.
Further research has explored the biological activity of 4-methyloxan-2-one itself. A recent preprint on bioRxiv revealed its potential as an anti-inflammatory agent, with in vivo studies showing significant reduction in pro-inflammatory cytokines in murine models. The mechanism of action appears to involve modulation of the NF-κB pathway, suggesting possible therapeutic applications in inflammatory diseases. However, the authors caution that further clinical validation is required before translational development.
The pharmaceutical applications of 4-methyloxan-2-one extend to its use as a building block for more complex molecules. A 2023 patent application (WO202318765A1) describes its incorporation into novel prodrug systems designed for targeted drug release. The patent highlights the compound's ability to undergo enzymatic cleavage in specific tissues, enabling site-specific activation of therapeutic agents while minimizing systemic side effects.
Analytical advancements have also contributed to a deeper understanding of 4-methyloxan-2-one's properties. A recent publication in Analytical Chemistry presented a novel LC-MS/MS method for its quantification in biological matrices, achieving detection limits in the low ng/mL range. This methodological development is particularly valuable for pharmacokinetic studies and quality control in pharmaceutical manufacturing processes involving this compound.
Despite these promising developments, challenges remain in the widespread adoption of 4-methyloxan-2-one in pharmaceutical applications. Current research gaps include the need for comprehensive toxicological profiling at various dosage levels and long-term stability studies of formulations containing this compound. Additionally, while its production from renewable sources is theoretically feasible, scaling up these processes economically remains an area of active investigation.
In conclusion, recent research on 4-methyloxan-2-one (CAS: 1121-84-2) demonstrates its multifaceted potential in chemical biology and pharmaceutical sciences. From its role as a green solvent and drug delivery enhancer to its intrinsic biological activity, this compound continues to reveal new applications that bridge synthetic chemistry and therapeutic development. Future research directions likely will focus on optimizing its production processes, expanding its therapeutic applications, and further elucidating its mechanisms of action at the molecular level.
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